

Unraveling the Molecular Architecture of Bagremycin B: A Technical Guide

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Compound of Interest

Compound Name: *Bagremycin B*

Cat. No.: *B1245628*

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This in-depth guide details the chemical structure elucidation of **Bagremycin B**, a bioactive secondary metabolite isolated from *Streptomyces* sp. Tü 4128. The determination of its molecular framework was achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document provides a comprehensive overview of the experimental methodologies, presents the complete quantitative spectroscopic data, and illustrates the logical workflow of the structure determination process.

Spectroscopic Data Summary

The structural framework of **Bagremycin B** was pieced together by meticulous analysis of its 1D and 2D NMR spectra, in conjunction with high-resolution mass spectrometry data. The following tables summarize the quantitative data obtained for **Bagremycin B**.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for **Bagremycin B** (in CDCl_3)

Position	¹³ C Chemical Shift (δc)	¹ H Chemical Shift (δH, mult., J in Hz)	Key HMBC Correlations (¹ H → ¹³ C)	Key COSY Correlations
Benzoate Moiety				
1'	120.9	-	-	-
2'	118.9	7.65 (d, 2.1)	C-1', C-3', C-4', C-6', C=O	H-6'
3'	139.8	-	-	-
4'	151.7	-	-	-
5'	116.3	7.05 (d, 8.5)	C-1', C-3', C-4'	H-6'
6'	129.8	8.32 (dd, 8.5, 2.1)	C-1', C-2', C-4', C-5', C=O	H-2', H-5'
C=O	164.8	-	-	-
N-Acetyl Group				
CH ₃	24.9	2.23 (s)	C=O (Amide)	-
C=O (Amide)	168.5	-	-	-
NH	-	8.01 (br s)	C-3'	-
Vinylphenyl Moiety				
1"	149.5	-	-	-
2"/6"	121.9	7.18 (d, 8.6)	C-1", C-4"	H-3"/5"
3"/5"	127.5	7.46 (d, 8.6)	C-1", C-4"	H-2"/6"
4"	136.8	-	-	-
α	136.1	6.74 (dd, 17.6, 10.9)	C-1", C-2"/6", β	H-β (trans), H-β (cis)
β	114.9	5.79 (d, 17.6), 5.30 (d, 10.9)	C-4", α	H-α

Table 2: Mass Spectrometry Data for **Bagremycin B**

Technique	Ionization Mode	Observed m/z	Deduced Molecular Formula
HR-ESI-MS	Positive	$[M+H]^+$	C ₁₇ H ₁₅ NO ₄

Experimental Protocols

The elucidation of **Bagremycin B**'s structure relied on a systematic workflow encompassing isolation, purification, and spectroscopic analysis.

Fermentation and Isolation

- Producing Strain: *Streptomyces* sp. Tü 4128.
- Fermentation: The strain was cultivated in a nutrient-rich complex medium. The production of **Bagremycin B** commenced in the later stages of fermentation, typically after 10 days of incubation.
- Extraction: The culture filtrate was extracted with ethyl acetate. The mycelium was extracted with methanol, followed by a subsequent re-extraction into ethyl acetate.
- Purification: The crude extracts were combined, concentrated, and subjected to column chromatography on Sephadex LH-20. Final purification was achieved by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using a Nucleosil-100 C-18 column with a gradient elution.

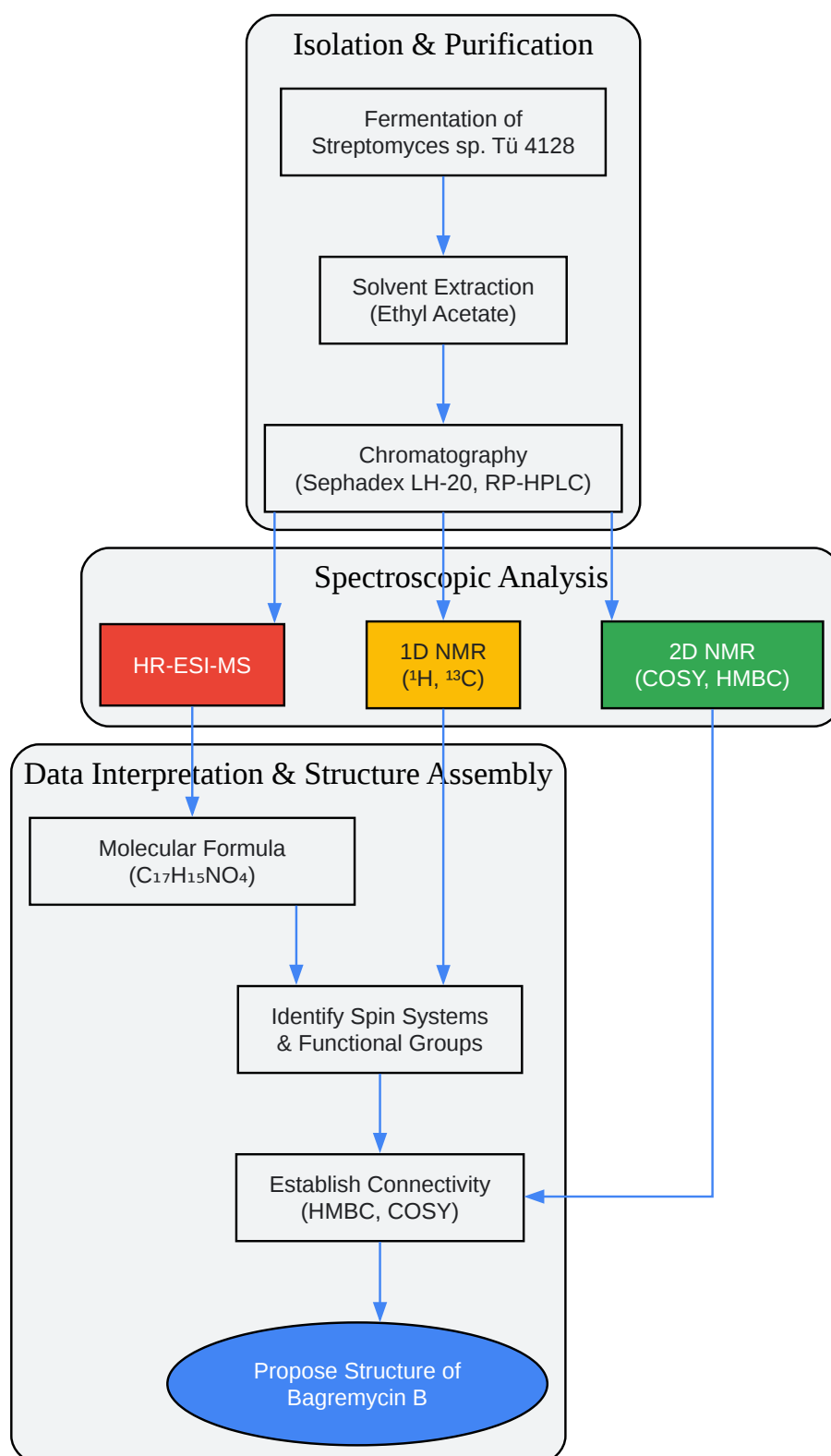
Spectroscopic Analysis

- NMR Spectroscopy: ¹H, ¹³C, COSY (Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were recorded on a high-field NMR spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
- Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was used to determine the exact mass and deduce the molecular formula of the

compound.

Structure Elucidation Workflow and Key Correlations

The following diagrams illustrate the logical process and key spectroscopic correlations that were instrumental in assembling the structure of **Bagremycin B**.



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Fig. 1: Overall workflow for the structure elucidation of **Bagremycin B**.

Fig. 2: Key 2D NMR correlations for **Bagremycin B** structure assembly.

Interpretation of Spectroscopic Data:

The molecular formula of **Bagremycin B** was established as $C_{17}H_{15}NO_4$ by HR-ESI-MS. The 1H and ^{13}C NMR data indicated the presence of two aromatic rings, a vinyl group, and an N-acetyl group.

- **Vinylphenyl Moiety:** The characteristic signals for a vinyl group (δH 6.74, 5.79, and 5.30) and a para-substituted aromatic ring (δH 7.46 and 7.18) were readily identified. COSY correlations confirmed the coupling between the α and β protons of the vinyl group, and their connection to the aromatic ring was established through HMBC correlations from H- α to C-1" and C-2"/6".
- **3-Acetamido-4-hydroxybenzoate Moiety:** The remaining aromatic signals at δH 8.32, 7.65, and 7.05 suggested a 1,2,4-trisubstituted benzene ring. The N-acetyl group was identified by the singlet at δH 2.23 (CH_3) and the broad singlet at δH 8.01 (NH), with HMBC correlation from the methyl protons to the amide carbonyl carbon. The position of the N-acetyl group at C-3' was confirmed by the HMBC correlation from the NH proton to C-3'.
- **Ester Linkage:** The connection between the two moieties via an ester linkage was confirmed by the low-field chemical shift of the carbonyl carbon (δC 164.8) and key HMBC correlations from the aromatic protons of both rings (H-2', H-6', and H-2"/6") to this carbonyl carbon.

This comprehensive analysis of the spectroscopic data unequivocally established the structure of **Bagremycin B** as 4-vinylphenyl 3-acetamido-4-hydroxybenzoate.

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